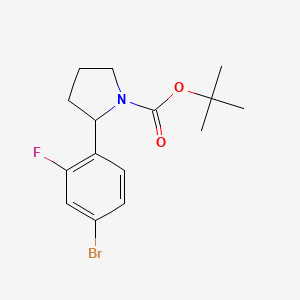
1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Asymmetric Syntheses and Catalysis :
- The compound is used in asymmetric syntheses. For example, highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines have been achieved using treatment with s-BuLi/(−)-sparteine, showing solvent dependency and providing high yields with significant enantiomeric excesses in toluene (Wu, Lee, & Beak, 1996).
- The compound plays a role in the lithiation-substitution of N-Boc-2-phenylpyrrolidine, allowing for the creation of pharmaceutically relevant compounds containing a quaternary stereocenter. This process involves optimal lithiation conditions and studies using in situ IR spectroscopy (Sheikh et al., 2012).
Material Science and Luminescent Properties :
- The compound has been used in the synthesis of luminescent materials. For instance, a diboron compound displaying reversible intramolecular C-C bond formation/breaking and color switching was synthesized. The reactions were mediated by an N,C-chelate ligand (Rao et al., 2008).
- The compound is a component in the synthesis of fluorinated derivatives of sigma-1 receptor modulators, contributing to transformations that lead to fluorinated structural derivatives (Kuznecovs et al., 2020).
Pharmacological Synthesis and Reaction Studies :
- In the field of pharmacological synthesis, the compound contributes to the preparation of functionalized oligopyridine ligands bearing accessory pyrromethene-BF2 fluorophores. This synthesis demonstrates the advantages of various protocols adapted for the chemical reactivity of the starting materials (Ulrich & Ziessel, 2004).
Polymer and Co-polymer Synthesis :
- The compound plays a role in the synthesis of polymers and co-polymers. For example, it's used in the synthesis of soluble alternating co-polymers like P-Boc, demonstrating a strategy for developing novel functional materials. Such polymers show potential as efficient and renewable fluoride anion chemosensors (Zhang et al., 2018).
Safety And Hazards
This would involve a study of the compound’s toxicity, flammability, and other safety-related properties.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas of interest for further study.
properties
IUPAC Name |
tert-butyl 2-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9,13H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHKVXCTSVSLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



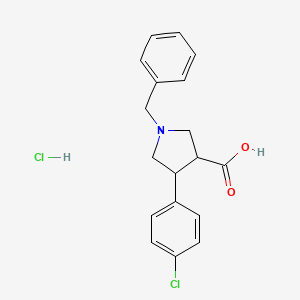
![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)
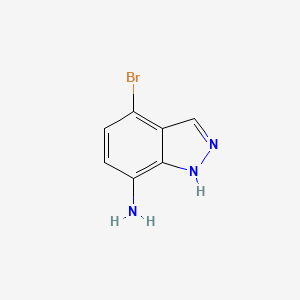
![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)
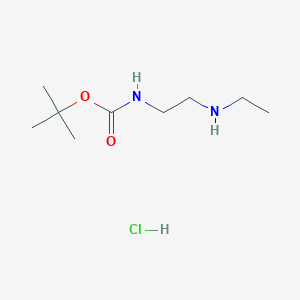
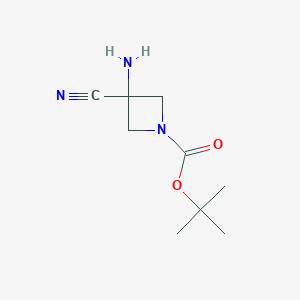
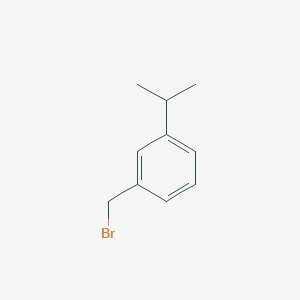
![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)
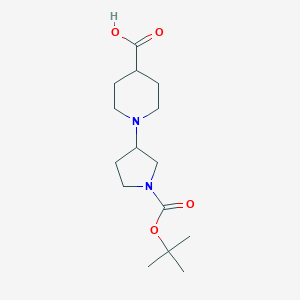
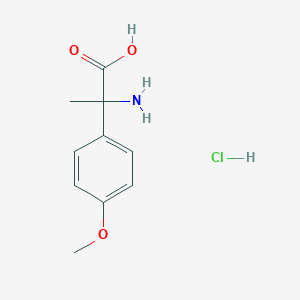
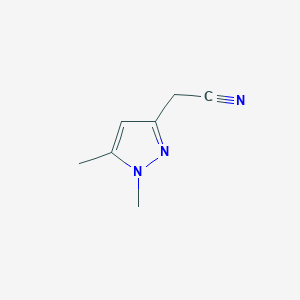
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)
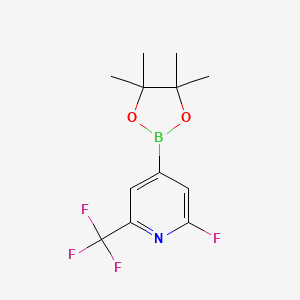
![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)